molecular formula C11H11N3O2 B11812934 (4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine

(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine

Cat. No.: B11812934
M. Wt: 217.22 g/mol
InChI Key: DQWBHDFNKIFWBU-UHFFFAOYSA-N
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Description

(4-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-yl)methanamine is an imidazole-derived compound featuring a benzodioxole moiety at the 4-position of the imidazole ring and a methanamine group at the 2-position.

This compound is synthesized via multi-step protocols, often involving condensation reactions between benzodioxol-containing precursors and imidazole intermediates under inert nitrogen atmospheres. For instance, analogous compounds (e.g., 4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide) are synthesized using aldehydes, amines, and catalysts like Cs₂CO₃ in DMF, followed by purification via column chromatography .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methanamine

InChI

InChI=1S/C11H11N3O2/c12-4-11-13-5-8(14-11)7-1-2-9-10(3-7)16-6-15-9/h1-3,5H,4,6,12H2,(H,13,14)

InChI Key

DQWBHDFNKIFWBU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=C(N3)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine typically involves multi-step organic reactions. One common route starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the imidazole ring. The final step involves the introduction of the methanamine group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also optimize reaction conditions and improve overall production rates.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with structurally related imidazole and benzodioxol derivatives to highlight differences in pharmacological activity, solubility, and synthetic complexity.

Compound Name Core Structure Key Substituents Biological Activity Solubility (LogP) Key References
(4-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-yl)methanamine Imidazole 4-Benzo[d][1,3]dioxol, 2-methanamine Under investigation (potential CNS activity) ~1.8 (estimated)
SB-431542 (4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide) Imidazole 4-Benzo[d][1,3]dioxol, 5-pyridinyl, 2-benzamide ALK5 inhibitor (IC₅₀ = 94 nM) ~3.2
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide Benzimidazole Benzodioxol-acetamide, benzyl linker IDO1 inhibitor (IC₅₀ = 0.8 µM) ~2.5
1-(1-Benzyl-1H-imidazol-2-yl)methanamine (V2L) Imidazole 1-Benzyl, 2-methanamine Unknown (structural analogue) ~1.5
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid Benzimidazole Hydroxyethyl-benzylamino, butanoic acid Anti-inflammatory (in vitro) ~0.9

Key Observations

Substituent Impact on Activity :

  • The presence of a pyridinyl group in SB-431542 enhances its kinase inhibitory activity (ALK5) compared to the methanamine variant, likely due to improved hydrogen bonding with ATP-binding pockets .
  • Benzimidazole cores (e.g., in IDO1 inhibitors) exhibit higher metabolic stability than imidazoles but reduced solubility due to increased hydrophobicity .

Solubility and Bioavailability :

  • Methanamine-substituted imidazoles (e.g., the target compound and V2L) show lower LogP values (~1.5–1.8) compared to benzamide derivatives (LogP ~3.2), suggesting better aqueous solubility and oral bioavailability .

Synthetic Complexity :

  • Compounds with benzodioxol-imidazole hybrids (e.g., SB-431542) require multi-step syntheses involving Pd-catalyzed cross-coupling or Ullmann reactions, whereas methanamine derivatives are synthesized via simpler condensation protocols .

Pharmacological Comparisons

  • SB-431542 : A potent TGF-β inhibitor used in cancer research, its benzamide group facilitates binding to kinase domains but limits blood-brain barrier penetration .
  • IDO1 Inhibitors: Benzimidazole derivatives (e.g., compound 28) show nanomolar activity against IDO1, a target in immunotherapy, but their larger molecular weights (>400 Da) may hinder CNS penetration .
  • Methanamine Derivatives : The target compound’s smaller size (MW ~243 Da) and basic amine group make it a candidate for CNS-targeted therapies, though its exact biological targets remain under investigation .

Biological Activity

The compound (4-(benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine is a derivative of imidazole that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C12H12N2O2
  • Molecular Weight : 220.24 g/mol
  • CAS Number : 301836-35-1

The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors. Notably, it has been studied for its inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters.

Inhibition of MAO Enzymes

Recent studies have demonstrated that compounds similar to this compound exhibit selective inhibition of MAO-A and MAO-B. These enzymes are involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine.

  • Selectivity : Compounds with similar structures have shown varying selectivity for MAO-A and MAO-B. For instance, one study reported IC50 values for selective inhibitors against MAO-B as low as 0.075 µM, indicating potent activity .

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Biological ActivityDescription
MAO Inhibition Selective inhibition of MAO-A and MAO-B, affecting neurotransmitter levels.
Antioxidant Activity Potential to scavenge free radicals and reduce oxidative stress.
Cytotoxicity Studies suggest low cytotoxicity in cultured cells at therapeutic concentrations .

Case Studies

Several studies have highlighted the efficacy of imidazole derivatives in various biological contexts:

  • Neuroprotective Effects : A study indicated that imidazole derivatives could protect neuronal cells from oxidative damage by modulating antioxidant enzyme activities.
  • Antidepressant Activity : Animal models have shown that compounds with similar structures can exhibit antidepressant-like effects through the modulation of serotonin levels via MAO inhibition.
  • Cancer Research : The potential use of imidazole derivatives in cancer therapy has been explored, with some compounds demonstrating inhibitory effects on tumor cell proliferation.

Research Findings

Recent research findings provide insights into the pharmacological potential of this compound:

  • Docking Studies : Molecular docking simulations have revealed strong binding affinities between this compound and the active sites of MAO enzymes, suggesting a competitive inhibition mechanism .
  • ADME Properties : Theoretical calculations indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, suggesting its viability as a therapeutic agent .

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